A novel two-step protocol was developed for synthesizing benzylic sulfonamides, including 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide (MK-8033). [ [] ] This method was specifically designed to minimize time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a key drug-metabolizing enzyme, often observed with similar compounds. [ [] ] While the paper mentions a two-step protocol, it doesn't detail the specific reagents, conditions, or yields for each step.
The structure of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been confirmed through X-ray crystallography. [ [] ] This analysis revealed the compound's preferential binding to the activated conformation of its target kinases, c-Met and Ron. [ [] ] The exact structural details, including bond lengths, angles, and conformations, are not explicitly provided in the paper.
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide functions as a dual inhibitor of c-Met and Ron receptor tyrosine kinases. [ [] ] It exhibits preferential binding to the activated conformation of these kinases. [ [] ] This selectivity for the activated state is crucial for its efficacy and is attributed to specific structural features identified through X-ray crystallography. [ [] ] The compound effectively inhibits the activity of both c-Met and Ron, hindering their downstream signaling pathways implicated in tumor growth and progression.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2